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Compound of Interest

Compound Name:
3-Bromo-5-chloro-4-

methylpyridine

Cat. No.: B1445470 Get Quote

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-
Bromo-5-chloro-4-methylpyridine

Abstract
3-Bromo-5-chloro-4-methylpyridine is a halogenated heterocyclic compound of significant

interest in synthetic organic chemistry. Its unique substitution pattern on the pyridine core—a

privileged scaffold in medicinal chemistry—renders it a versatile building block for the

development of complex molecular architectures.[1] The presence of distinct halogen atoms at

the 3- and 5-positions provides orthogonal reactivity, enabling selective functionalization

through various cross-coupling and substitution reactions. This guide provides a

comprehensive technical overview of its molecular structure, details a plausible synthetic

pathway with mechanistic considerations, outlines methods for its structural elucidation, and

explores its applications, particularly in the fields of pharmaceutical and agrochemical research.

Introduction: The Significance of Substituted
Pyridines
The pyridine ring is a foundational structural motif in a multitude of biologically active

compounds, including pharmaceuticals, natural products, and agrochemicals.[2] Its ability to

act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone in

drug design. The strategic incorporation of substituents, particularly halogens, onto the pyridine
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scaffold is a key strategy for modulating a molecule's physicochemical properties, such as

lipophilicity and metabolic stability, as well as its target-binding affinity.[3][4]

3-Bromo-5-chloro-4-methylpyridine (CAS No: 1260010-08-9) has emerged as a valuable

intermediate for this purpose.[5][6] Its structure is primed for sequential, site-selective

modifications, making it an ideal starting point for constructing libraries of novel compounds for

screening and development.[3][7]

Molecular Structure and Physicochemical
Properties
The structural and electronic attributes of 3-Bromo-5-chloro-4-methylpyridine are central to

its chemical behavior. The electron-withdrawing nature of the nitrogen atom and the two

halogen substituents creates an electron-deficient aromatic system, influencing its reactivity in

both nucleophilic and electrophilic substitution reactions.

Key Identifiers:

IUPAC Name: 3-bromo-5-chloro-4-methylpyridine[8]

CAS Number: 1260010-08-9[8]

Molecular Formula: C₆H₅BrClN[8]

SMILES: CC1=C(C=NC=C1Cl)Br[8]

InChI Key: LDFVQFBZBAVFSN-UHFFFAOYSA-N[8]

The key physicochemical properties of the compound are summarized in the table below. The

predicted XLogP3 value of 2.5 indicates moderate lipophilicity, a crucial parameter in drug

design for membrane permeability.[8]
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Property Value Source

Molecular Weight 206.47 g/mol [8]

Monoisotopic Mass 204.92939 Da [8]

Physical State Solid [3]

Melting Point 65-69 °C [3]

XLogP3 (Predicted) 2.5 [8]

Polar Surface Area 12.89 Å² [4]

Synthesis and Mechanistic Considerations
The synthesis of highly substituted pyridines can be achieved through various classical and

modern methodologies, often involving multi-step sequences to achieve the desired

regiochemistry.[1][2][9][10] A plausible and efficient route to 3-Bromo-5-chloro-4-
methylpyridine would likely start from a readily available precursor such as 4-methylpyridine

and involve sequential, directed halogenation steps.

The rationale behind a multi-step approach is to control the regioselectivity of the halogenation.

Direct poly-halogenation of 4-methylpyridine can lead to a mixture of products that are difficult

to separate. A more controlled synthesis might involve the Sandmeyer reaction, a reliable

method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.

Proposed Synthetic Workflow
The following diagram outlines a logical, three-step synthetic pathway starting from 4-methyl-3-

nitropyridine. This approach leverages the directing effects of the substituents to install the

bromine and chlorine atoms at the desired positions.
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Step 1: Reduction

Step 2: Sandmeyer Bromination

Step 3: Electrophilic Chlorination

4-Methyl-3-nitropyridine

3-Amino-4-methylpyridine

 H₂, Pd/C 
 Methanol 

3-Amino-4-methylpyridine

3-Bromo-4-methylpyridine

 1. NaNO₂, HBr 
 2. CuBr 

3-Bromo-4-methylpyridine

3-Bromo-5-chloro-4-methylpyridine

 Cl₂, Lewis Acid 
 (e.g., AlCl₃) 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-4-methylpyridine.
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Experimental Protocol
Step 1: Reduction of 4-Methyl-3-nitropyridine

Dissolve 4-methyl-3-nitropyridine (1.0 eq) in methanol in a hydrogenation vessel.[11]

Add a catalytic amount of 10% Palladium on carbon (Pd/C).[11]

Pressurize the vessel with hydrogen gas (e.g., 0.5 MPa) and heat to approximately 30-40 °C.

[11]

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Cool the reaction, filter through a pad of diatomaceous earth to remove the catalyst, and

concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpyridine.[11]

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic

nitro groups to amines with high yield.[11] Methanol is a suitable solvent that readily dissolves

the starting material and does not interfere with the reaction.

Step 2: Sandmeyer Bromination of 3-Amino-4-methylpyridine

Suspend 3-amino-4-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid

(HBr) at 0 °C.

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below

5 °C to form the diazonium salt.

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

Add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be

observed.

Allow the reaction to warm to room temperature and stir for several hours.

Basify the mixture with a suitable base (e.g., NaOH solution) and extract the product with an

organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-

4-methylpyridine.

Causality: The Sandmeyer reaction is a classic, high-yielding transformation that converts an

aromatic amine into an aryl halide. The use of a diazonium intermediate is crucial for activating

the aromatic ring for nucleophilic substitution by the bromide ion, catalyzed by copper(I).

Step 3: Electrophilic Chlorination of 3-Bromo-4-methylpyridine

To a solution of 3-bromo-4-methylpyridine (1.0 eq) in a suitable solvent (e.g.,

dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Cool the mixture and bubble chlorine gas (Cl₂) through the solution, or add another

chlorinating agent like N-chlorosuccinimide (NCS).

Monitor the reaction by TLC. The methyl and bromo groups are ortho-, para-directing. The

C5 position is sterically accessible and electronically activated for substitution.

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography to isolate 3-Bromo-5-chloro-4-
methylpyridine.

Causality: The final chlorination step is an electrophilic aromatic substitution. The Lewis acid

catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that attacks the electron-

rich pyridine ring. The existing substituents direct the incoming electrophile to the C5 position.

Structural Elucidation and Spectroscopic Analysis
Confirmation of the molecular structure of 3-Bromo-5-chloro-4-methylpyridine relies on a

combination of modern spectroscopic techniques. While actual spectra are proprietary to

suppliers, the expected data can be reliably predicted based on the structure.
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Technique Expected Observations

¹H NMR

Two singlets in the aromatic region (δ 8.0-8.5

ppm) corresponding to the protons at C2 and

C6. One singlet in the aliphatic region (δ 2.0-2.5

ppm) for the methyl (CH₃) protons.

¹³C NMR

Six distinct signals: one for the methyl carbon (δ

~20 ppm), and five for the sp² carbons of the

pyridine ring, including signals for the C-Br and

C-Cl carbons which would be downfield.

Mass Spec (EI)

A complex molecular ion (M⁺) peak cluster

around m/z 205, 207, and 209 due to the natural

isotopic abundance of Bromine (⁷⁹Br/~50.7%,

⁸¹Br/~49.3%) and Chlorine (³⁵Cl/~75.8%,

³⁷Cl/~24.2%).

IR Spectroscopy

Characteristic peaks for aromatic C-H stretching

(~3000-3100 cm⁻¹), C=C and C=N ring

stretching (~1400-1600 cm⁻¹), and C-Halogen

vibrations in the fingerprint region.

Reactivity and Applications in Drug Discovery
The utility of 3-Bromo-5-chloro-4-methylpyridine as a synthetic intermediate stems from the

differential reactivity of the two halogen atoms. The C-Br bond is generally more reactive than

the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective

functionalization.

This compound serves as a critical building block in the synthesis of kinase inhibitors and other

bioactive molecules for pharmaceuticals.[3] It is also explored for creating novel pesticides and

herbicides in the agrochemical industry.[3][4]

Representative Reaction: Suzuki-Miyaura Coupling
A common and powerful application is the Suzuki-Miyaura cross-coupling reaction, which forms

a new carbon-carbon bond. This reaction is fundamental to modern drug discovery for
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assembling complex molecular frameworks.

Caption: Suzuki-Miyaura coupling of 3-Bromo-5-chloro-4-methylpyridine.

This selective reaction at the bromine position leaves the chlorine atom intact for subsequent

transformations, such as nucleophilic aromatic substitution or another cross-coupling reaction,

providing a pathway to highly complex, polysubstituted pyridine derivatives.[3]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-Bromo-5-chloro-4-methylpyridine is associated with the following hazards:

H302: Harmful if swallowed.[8]

H315: Causes skin irritation.[8]

H319: Causes serious eye irritation.[8]

H335: May cause respiratory irritation.[8]

Standard laboratory safety protocols, including the use of personal protective equipment

(gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory

when working with this compound.

Conclusion
3-Bromo-5-chloro-4-methylpyridine is a strategically important heterocyclic building block

whose value is derived from its pre-installed, differentially reactive halogen handles on the

medicinally relevant pyridine core. Its well-defined structure allows for predictable reactivity,

making it a reliable intermediate for the synthesis of complex molecules targeted for

pharmaceutical and agrochemical applications. A thorough understanding of its synthesis,

spectroscopic properties, and chemical reactivity is essential for researchers aiming to leverage

this compound in the development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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